molecular formula C8H11FN2O3 B13936366 1-(1-Ethoxyethyl)-5-fluorouracil CAS No. 62679-91-8

1-(1-Ethoxyethyl)-5-fluorouracil

Cat. No.: B13936366
CAS No.: 62679-91-8
M. Wt: 202.18 g/mol
InChI Key: HFFIZXGUEMOUQH-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom at position 1 of the uracil ring, and a fluorine atom at position 5. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of fluorouracil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethyl)-5-fluorouracil typically involves the protection of the uracil nitrogen followed by fluorination. One common method includes the reaction of 5-fluorouracil with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethyl-protected intermediate. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxyethyl)-5-fluorouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

1-(1-Ethoxyethyl)-5-fluorouracil has several scientific research applications:

Mechanism of Action

1-(1-Ethoxyethyl)-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The ethoxyethyl group enhances the compound’s stability and bioavailability, allowing it to be more effective in targeting cancer cells. The fluorine atom at position 5 disrupts the normal function of thymidylate synthase, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: The parent compound, widely used in chemotherapy.

    1-(2-Hydroxyethyl)-5-fluorouracil: Another derivative with a hydroxyethyl group instead of ethoxyethyl.

    1-(1-Methoxyethyl)-5-fluorouracil: A derivative with a methoxyethyl group.

Uniqueness

1-(1-Ethoxyethyl)-5-fluorouracil is unique due to the presence of the ethoxyethyl group, which enhances its pharmacokinetic properties compared to other derivatives. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy .

Properties

CAS No.

62679-91-8

Molecular Formula

C8H11FN2O3

Molecular Weight

202.18 g/mol

IUPAC Name

1-(1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13)

InChI Key

HFFIZXGUEMOUQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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